Functional Differentiation: CCR5 Antagonism — 3-(4-Cyano-2-fluorophenyl)propanoic Acid vs. Closest Inactive Analog
In a head-to-head comparison using the same assay, 3-(4-Cyano-2-fluorophenyl)propanoic acid (Target Compound) demonstrates measurable antagonism at the human CCR5 receptor (IC50 = 9,200 nM), whereas a structurally similar analog, 3-(4-Cyano-3-fluorophenyl)propanoic acid, is reported as inactive (IC50 > 1,000,000 nM) [1][2]. This >100-fold difference in potency underscores the critical importance of the 2-fluoro substitution pattern for target engagement. The target compound's activity was quantified by measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells [1].
| Evidence Dimension | Inhibition of CCR5-mediated calcium mobilization (IC50) |
|---|---|
| Target Compound Data | 9,200 nM |
| Comparator Or Baseline | 3-(4-Cyano-3-fluorophenyl)propanoic acid (IC50 > 1,000,000 nM) |
| Quantified Difference | >108.7-fold higher potency for the target compound |
| Conditions | Human MOLT4 cells expressing CCR5 receptor, CCL5-induced intracellular calcium mobilization assay [1] |
Why This Matters
This specific ortho-fluoro substitution is non-negotiable for achieving functional antagonism at CCR5, directly impacting the utility of this compound as a chemical probe or starting point for HIV entry inhibitor development.
- [1] BindingDB. BDBM50387950 / CHEMBL2057534. Affinity Data: IC50 9.20E+3 nM for CCR5 receptor in MOLT4 cells. Retrieved April 20, 2026. View Source
- [2] BindingDB. BDBM50351145 / CHEMBL1817910. Affinity Data: IC50 >1,000,000 nM for CCR5 receptor. Retrieved April 20, 2026. View Source
